Methyl({[(3S)-piperidin-3-yl]methyl})amine

Catalog No.
S15868291
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl({[(3S)-piperidin-3-yl]methyl})amine

Product Name

Methyl({[(3S)-piperidin-3-yl]methyl})amine

IUPAC Name

N-methyl-1-[(3S)-piperidin-3-yl]methanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1

InChI Key

CYDMJLIOBYDVSP-ZETCQYMHSA-N

Canonical SMILES

CNCC1CCCNC1

Isomeric SMILES

CNC[C@@H]1CCCNC1

Methyl({[(3S)-piperidin-3-yl]methyl})amine, also known as (3S)-N-(methyl(piperidin-3-yl)methyl)amine, is an organic compound characterized by its piperidine ring structure. This compound features a piperidine moiety, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached to the nitrogen. The stereochemistry at the piperidine ring is critical, as it influences the compound's biological activity and interactions. Its chemical formula is C7H16N2C_7H_{16}N_2, and it has a molecular weight of approximately 128.22 g/mol.

Typical of amines and piperidines. These include:

  • Alkylation Reactions: The amine group can act as a nucleophile, undergoing alkylation with electrophiles.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Reductive Amination: This compound can be synthesized or modified through reductive amination processes, where it reacts with aldehydes or ketones in the presence of reducing agents.
  • Formation of Salts: Methyl({[(3S)-piperidin-3-yl]methyl})amine can form hydrochloride or other salt forms, which are often more soluble in water and used for pharmaceutical applications.

Methyl({[(3S)-piperidin-3-yl]methyl})amine exhibits significant biological activities, particularly in pharmacology. It has been studied for its potential effects on:

  • Central Nervous System: Compounds with piperidine structures often show activity as neurotransmitter modulators, potentially influencing serotonin and dopamine pathways.
  • Antidepressant Properties: Some derivatives have been explored for their antidepressant effects due to their interaction with neurotransmitter systems.
  • Anticancer Activity: Research indicates that certain piperidine derivatives may exhibit cytotoxic effects against various cancer cell lines.

The synthesis of Methyl({[(3S)-piperidin-3-yl]methyl})amine can be achieved through several methods:

  • Direct Amination:
    • Piperidine is reacted with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to yield the desired product.
  • Reductive Alkylation:
    • A suitable aldehyde or ketone is reacted with piperidine and then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.
  • N-Methylation of Piperidine Derivatives:
    • Piperidine derivatives can be N-methylated using methyl iodide or dimethyl sulfate in the presence of a base to form Methyl({[(3S)-piperidin-3-yl]methyl})amine.

Methyl({[(3S)-piperidin-3-yl]methyl})amine has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs targeting neurological disorders.
  • Chemical Research: Used as a building block in organic synthesis for developing new compounds with potential therapeutic effects.
  • Agrochemicals: It may also find applications in the synthesis of agrochemical products.

Interaction studies involving Methyl({[(3S)-piperidin-3-yl]methyl})amine focus on its binding affinity to various receptors and enzymes:

  • Receptor Binding Assays: These studies help determine how well the compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition Studies: Investigating its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Methyl({[(3S)-piperidin-3-yl]methyl})amine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
(R)-Piperidin-3-aminePiperidine derivativeExhibits different stereochemistry affecting activity
1-MethylpiperidinePiperidine derivativeLacks additional functional groups; simpler structure
N-MethylpyrrolidinePyrrolidine derivativeDifferent ring structure; may exhibit distinct properties
4-MethylpiperidinePiperidine derivativeSubstitution on a different carbon; alters biological activity

Methyl({[(3S)-piperidin-3-yl]methyl})amine is unique due to its specific stereochemistry and functional group positioning, which contributes to its distinct biological activities compared to these similar compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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